

AL-438 Stock Solution Preparation with DMSO: Application Notes and Protocols

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Compound of Interest

Compound Name: AL-438

Cat. No.: B15609671

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Application Notes

Introduction to AL-438

AL-438 is a non-steroidal, selective glucocorticoid receptor (GR) modulator. It is an investigational compound designed to retain the potent anti-inflammatory and immunosuppressive effects of traditional glucocorticoids while potentially minimizing the associated metabolic and skeletal side effects. Its selectivity is attributed to its ability to differentially modulate the downstream signaling pathways of the glucocorticoid receptor, a mechanism often referred to as "dissociated" agonism.

Mechanism of Action

AL-438 exerts its effects by binding to the intracellular glucocorticoid receptor, a ligand-dependent transcription factor. Upon binding, the receptor undergoes a conformational change, dissociates from a chaperone protein complex (including Hsp90), and translocates to the nucleus. Inside the nucleus, the **AL-438**-GR complex modulates gene expression through two primary mechanisms:

- **Transrepression:** The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, such as NF- κ B and AP-1. This process is believed to be the main driver of the anti-inflammatory effects of glucocorticoids.

- **Transactivation:** The GR homodimer binds directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to their increased transcription. This mechanism is associated with many of the metabolic side effects of glucocorticoid therapy.

AL-438 is designed to preferentially induce transrepression over transactivation, which may account for its improved side-effect profile in preclinical studies compared to conventional steroids like prednisolone.

Key Research Applications

- **Anti-inflammatory Research:** Studying the dissociated effects of GR activation in models of acute and chronic inflammation.
- **Immunosuppression Studies:** Investigating selective GR-mediated suppression of immune responses.
- **Drug Development:** Serving as a lead compound or tool for developing safer anti-inflammatory therapeutics.
- **Bone and Metabolism Research:** Exploring GR modulators that have a reduced impact on bone formation and glucose metabolism.

Chemical and Physical Properties

The key properties of **AL-438** are summarized in the table below for quick reference.

Property	Data
CAS Number	239066-73-0
Molecular Formula	C ₂₃ H ₂₅ NO ₂
Molecular Weight	347.45 g/mol
Appearance	Solid powder
Storage Temperature	-20°C
Solubility	Soluble in DMSO

Protocols

Protocol for Preparation of a 10 mM AL-438 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **AL-438** in anhydrous Dimethyl Sulfoxide (DMSO).

Materials:

- **AL-438** powder (MW: 347.45 g/mol)
- Anhydrous or molecular biology grade DMSO
- Calibrated analytical balance
- Sterile microcentrifuge tubes or cryovials
- Vortex mixer and/or sonicator
- Appropriate Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

- Pre-calculation: Before weighing, calculate the required mass of **AL-438** and volume of DMSO. Use the formula: $\text{Mass (mg)} = \text{Desired Concentration (mM)} \times \text{Volume (mL)} \times \text{Molecular Weight (g/mol)}$
- Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh the calculated amount of **AL-438** powder directly into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.47 mg of **AL-438**.
- Dissolution: Add the calculated volume of anhydrous DMSO to the tube containing the **AL-438** powder. For the example above, add 1.0 mL of DMSO.
- Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If dissolution is slow, gentle warming in a 37°C water bath or brief

sonication can be applied. Visually inspect the solution against a light source to ensure no particulates are present.

- Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, dispense the stock solution into smaller, single-use aliquots in sterile cryovials.
- Storage: Store the aliquots upright at -20°C for long-term storage. When stored properly, the solution should be stable for several months.

Stock Solution Calculation Guide:

Desired Stock Concentration (mM)	Molecular Weight (g/mol)	Mass of AL-438 for 1 mL DMSO (mg)	Mass of AL-438 for 5 mL DMSO (mg)
1	347.45	0.347	1.74
10	347.45	3.47	17.37
20	347.45	6.95	34.75
50	347.45	17.37	86.86

General Protocol for Cell Treatment

This protocol provides a general guideline for diluting the DMSO stock solution for treating cells in culture.

Procedure:

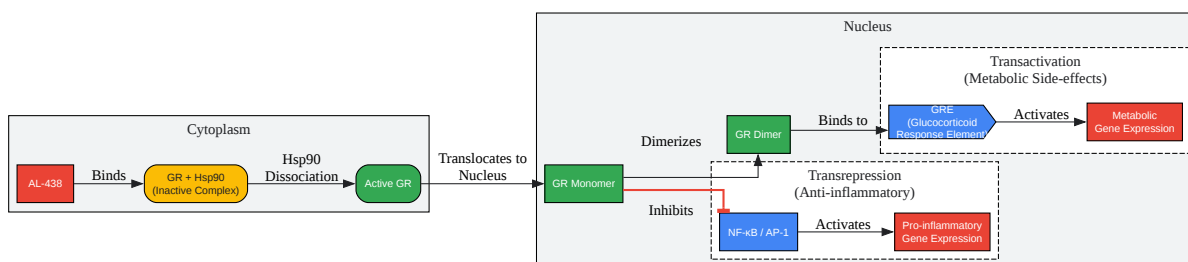
- Thaw a single aliquot of the **AL-438** DMSO stock solution at room temperature.
- Calculate the volume of stock solution needed to achieve the desired final concentration in your cell culture medium.
 - Example: To treat cells in 10 mL of medium with a final concentration of 1 µM **AL-438** from a 10 mM stock:
 - Use the formula: $C_1V_1 = C_2V_2$

- $(10,000 \mu\text{M}) \times V_1 = (1 \mu\text{M}) \times (10,000 \mu\text{L})$
- $V_1 = 1 \mu\text{L}$ of the 10 mM stock solution.
- Prepare a series of intermediate dilutions if necessary, especially for very low final concentrations, to ensure accurate pipetting.
- Add the calculated volume of the **AL-438** stock solution (or intermediate dilution) to the cell culture medium and mix well by gentle swirling or pipetting.
- Apply the medium containing **AL-438** to your cells. Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experiment.

Visualizations

Signaling Pathway of the Glucocorticoid Receptor

The diagram below illustrates the primary signaling mechanism of the Glucocorticoid Receptor (GR) and highlights the dual pathways of transactivation and transrepression, which can be selectively modulated by compounds like **AL-438**.

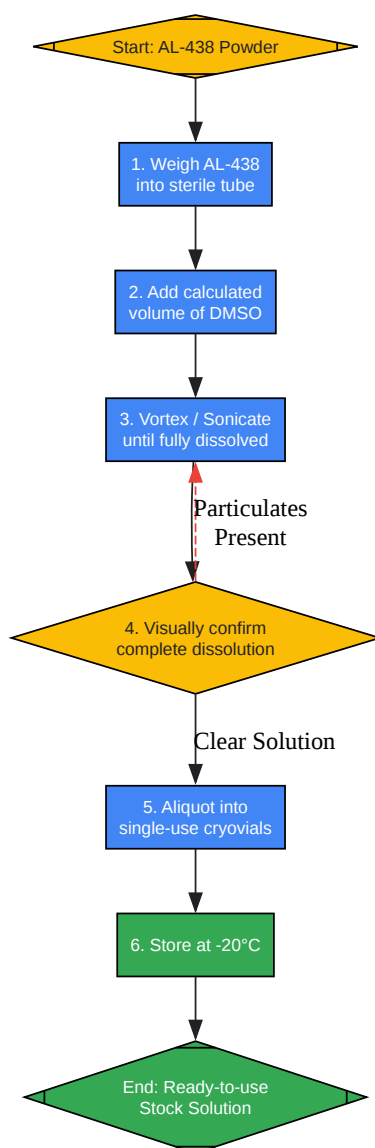


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Glucocorticoid Receptor (GR) Signaling Pathway.

Experimental Workflow for Stock Solution Preparation

This workflow outlines the key steps for preparing a ready-to-use stock solution of **AL-438**.



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Workflow for Preparing **AL-438** Stock Solution.

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